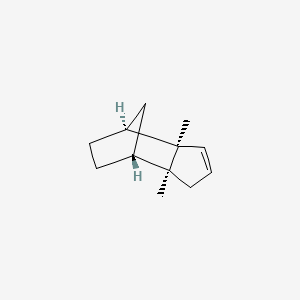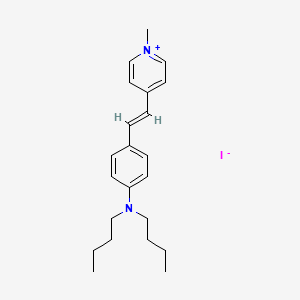
4-(4-(Dibutylamino)styryl)-1-methylpyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'iodure de 4-(4-(dibutylamino)styryl)-1-méthylpyridin-1-ium est un composé chimique connu pour ses propriétés structurales uniques et ses applications dans divers domaines scientifiques. Ce composé est un type de colorant styrylique, caractérisé par sa capacité à présenter une forte fluorescence. Il est couramment utilisé comme sonde fluorescente dans diverses applications de recherche en raison de sa sensibilité aux changements environnementaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'iodure de 4-(4-(dibutylamino)styryl)-1-méthylpyridin-1-ium implique généralement un processus en plusieurs étapes. Une méthode courante comprend la réaction du 4-(dibutylamino)benzaldéhyde avec l'iodure de 1-méthylpyridinium en présence d'une base telle que la pipéridine. La réaction est réalisée sous reflux, conduisant à la formation du colorant styrylique souhaité.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le processus implique un contrôle minutieux de la température, du temps de réaction et l'utilisation de réactifs de haute pureté pour obtenir le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
L'iodure de 4-(4-(dibutylamino)styryl)-1-méthylpyridin-1-ium subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits en fonction de l'agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés réduits du composé.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du cycle pyridinium.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.
Substitution : Les réactions de substitution impliquent généralement des nucléophiles tels que les halogénures ou les amines.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés de quinone, tandis que la réduction peut produire diverses formes réduites du composé d'origine.
Applications de recherche scientifique
L'iodure de 4-(4-(dibutylamino)styryl)-1-méthylpyridin-1-ium a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme sonde fluorescente pour étudier les interactions et la dynamique moléculaires.
Biologie : Employé en microscopie à fluorescence pour visualiser les structures et les processus cellulaires.
Médecine : Investigué pour son utilisation potentielle dans l'imagerie diagnostique et comme agent thérapeutique.
Industrie : Utilisé dans le développement de matériaux photoniques et optiques en raison de ses fortes propriétés de fluorescence.
Mécanisme d'action
Le mécanisme d'action de l'iodure de 4-(4-(dibutylamino)styryl)-1-méthylpyridin-1-ium implique sa capacité à absorber la lumière et à émettre de la fluorescence. Les propriétés de fluorescence du composé sont influencées par son environnement, ce qui en fait un outil précieux pour détecter les changements de pH, de polarité et d'autres facteurs. Les cibles moléculaires et les voies impliquées comprennent les interactions avec diverses biomolécules et structures cellulaires, qui peuvent être étudiées à l'aide de la spectroscopie de fluorescence.
Applications De Recherche Scientifique
4-(4-(Dibutylamino)styryl)-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.
Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of photonic and optical materials due to its strong fluorescence properties.
Mécanisme D'action
The mechanism of action of 4-(4-(Dibutylamino)styryl)-1-methylpyridin-1-ium iodide involves its ability to absorb light and emit fluorescence. The compound’s fluorescence properties are influenced by its environment, making it a valuable tool for detecting changes in pH, polarity, and other factors. The molecular targets and pathways involved include interactions with various biomolecules and cellular structures, which can be studied using fluorescence spectroscopy.
Comparaison Avec Des Composés Similaires
Composés similaires
- Iodure de 4-(4-(diméthylamino)styryl)-1-méthylpyridinium
- Iodure de 4-(4-diéthylaminostyryl)-1-méthylpyridinium
- Iodure de 2-(4-(diméthylamino)styryl)-1-éthylpyridinium
Unicité
L'iodure de 4-(4-(dibutylamino)styryl)-1-méthylpyridin-1-ium est unique en raison de ses caractéristiques structurales spécifiques, qui confèrent des propriétés de fluorescence distinctes. Par rapport aux composés similaires, il présente des spectres d'absorption et d'émission différents, ce qui le rend adapté à des applications spécifiques où d'autres composés peuvent ne pas être aussi efficaces.
Propriétés
Numéro CAS |
95378-72-6 |
|---|---|
Formule moléculaire |
C22H31IN2 |
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
N,N-dibutyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C22H31N2.HI/c1-4-6-16-24(17-7-5-2)22-12-10-20(11-13-22)8-9-21-14-18-23(3)19-15-21;/h8-15,18-19H,4-7,16-17H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
PGTCZFDOIBFYTL-UHFFFAOYSA-M |
SMILES isomérique |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C.[I-] |
SMILES canonique |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




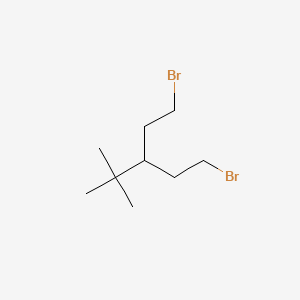


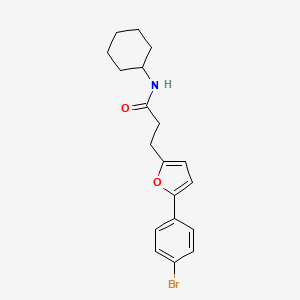


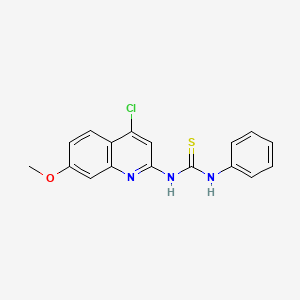
![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)


![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
